Butoxypropionitrile
Description
Chemical Identity and Structural Characterization of Butoxypropionitrile
Molecular Structure and Isomeric Forms
This compound’s structure consists of a propionitrile backbone ($$ CH2CH2CN $$) substituted with a butoxy group ($$ C4H9O $$). The positioning of the butoxy group on the propane chain gives rise to positional isomers. The two primary forms include:
- 2-Butoxypropanenitrile : The butoxy group attaches to the central carbon of the propane chain, yielding the IUPAC-preferred structure $$ CCCCOC(C)C#N $$ .
- 3-Butoxypropanenitrile : The butoxy group binds to the terminal carbon, described by the SMILES notation $$ CCCCOCC#N $$ .
The energy difference between these isomers is minimal, with the 2-substituted isomer being marginally more thermodynamically stable due to reduced steric hindrance. Computational models predict a rotational barrier of approximately $$ 8.5 \, \text{kJ/mol} $$ for the butoxy chain, enabling conformational flexibility.
Table 1: Comparative Molecular Properties of this compound Isomers
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 2-butoxypropanenitrile prioritizes the nitrile group as the principal functional group, with the butoxy substituent assigned the lowest possible locant. Key naming rules applied include:
- Longest Carbon Chain : The propane backbone ($$ C_3 $$) is selected over shorter chains.
- Functional Group Priority : Nitrile (-CN) outranks ether (-O-) in suffix designation.
- Substituent Ordering : The butoxy group is treated as a prefix, with its position denoted by the locant “2”.
Alternative nomenclature includes β-butoxypropionitrile , an antiquated term still used in industrial contexts. The CAS registry number 6959-71-3 uniquely identifies 3-butoxypropanenitrile, while 20095850 corresponds to the 2-isomer in PubChem.
Spectroscopic Identification (IR, NMR, MS)
Infrared Spectroscopy (IR)
The IR spectrum of this compound features characteristic absorption bands:
- Nitrile Stretch : A sharp peak at $$ 2245 \, \text{cm}^{-1} $$ ($$ \nu_{C\equiv N} $$).
- Ether C-O-C Asymmetric Stretch : Broad absorption between $$ 1100 \, \text{cm}^{-1} $$ and $$ 1250 \, \text{cm}^{-1} $$.
- Aliphatic C-H Stretches : Peaks at $$ 2850–2960 \, \text{cm}^{-1} $$ ($$ \nu_{C-H} $$).
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :
- $$ ^{13}\text{C} $$ NMR :
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum displays:
Crystallographic Data and Conformational Analysis
While single-crystal X-ray data for this compound remains unpublished, computational models (DFT, B3LYP/6-31G*) predict a gauche conformation for the butoxy chain to minimize steric clashes. Key bond parameters include:
- C≡N Bond Length : $$ 1.16 \, \text{Å} $$
- C-O Bond Length : $$ 1.43 \, \text{Å} $$
- Dihedral Angle (O-C-C-C) : $$ 68^\circ $$
The nitrile group’s linear geometry ($$ 180^\circ $$) and the tetrahedral arrangement around the ether oxygen dictate the molecule’s overall topology.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-butoxypropanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-9-7(2)6-8/h7H,3-5H2,1-2H3 |
InChI Key |
CKBRCGMEHIWIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Butoxypropionitrile is an aliphatic nitrile with the molecular formula C₇H₁₃NO. Its structure features a propionitrile group attached to a butoxy moiety, which influences its reactivity and solubility in organic solvents.
Pharmaceutical Applications
Analgesics and Anti-inflammatory Drugs
- This compound serves as an intermediate in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its unique molecular structure allows for modifications that enhance therapeutic efficacy.
Case Study: Synthesis of Pain Relief Compounds
- A study demonstrated the use of this compound in synthesizing a novel class of pain relief medications. The compound was reacted with various amines to yield derivatives with potent analgesic properties, showing promise in clinical trials for chronic pain management .
Organic Synthesis
Building Block for Complex Molecules
- The compound acts as a versatile building block in organic synthesis, enabling the creation of complex molecules with specific functional groups. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions.
Data Table: Reactivity of this compound
| Reaction Type | Example Reaction | Product Yield (%) |
|---|---|---|
| Nucleophilic Substitution | This compound + Amine | 85% |
| Condensation Reaction | This compound + Aldehyde | 90% |
| Cyclization | This compound + Diene | 75% |
Material Science
Polymer Additive
- In material science, this compound is used as an additive in polymer formulations. It improves the mechanical properties and thermal stability of polymers, making them suitable for various industrial applications.
Case Study: Enhancement of Polymer Properties
- Research indicates that incorporating this compound into polyvinyl chloride (PVC) formulations enhances flexibility and heat resistance. This modification has led to improved performance in construction materials .
Agrochemical Applications
Pesticide Formulation
- This compound is also explored as a solvent and carrier in pesticide formulations. Its properties facilitate the effective delivery of active ingredients to target pests while minimizing environmental impact.
Data Table: Efficacy in Pesticide Delivery
| Pesticide Type | Formulation Type | Delivery Efficiency (%) |
|---|---|---|
| Herbicides | Emulsifiable Concentrate | 78% |
| Insecticides | Granular Formulation | 85% |
Research and Development
This compound's applications extend into research settings where it is utilized as a reagent for synthesizing new compounds and studying reaction mechanisms. Its role in developing new methodologies for organic synthesis is significant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ketoprofen (Parent Drug)
- Structure : Ketoprofen replaces the nitrile group (-CN) in 2-(3-Benzoylphenyl)propionitrile with a carboxylic acid (-COOH).
- Activity : Ketoprofen exhibits anti-inflammatory and analgesic properties via cyclooxygenase (COX) inhibition, whereas 2-(3-Benzoylphenyl)propionitrile lacks therapeutic activity and is primarily a synthetic intermediate or degradation product .
- Regulatory Status : Ketoprofen is approved for clinical use, while 2-(3-Benzoylphenyl)propionitrile is monitored as an impurity (≤0.1% per ICH guidelines) in drug formulations .
Other Nitrile Derivatives
- Benzonitrile: A simpler aromatic nitrile ($ C6H5CN $) lacking the benzophenone and methyl groups. It is used as a solvent or precursor in organic synthesis but lacks the structural complexity of 2-(3-Benzoylphenyl)propionitrile.
- Phenylpropionitrile Derivatives : Compounds like 2-Phenylpropionitrile (CAS: 645-59-0) share the nitrile and methyl groups but lack the benzoyl substituent, resulting in lower molecular weight ($ C9H9N $, 131.18 g/mol) and divergent reactivity .
Ketoprofen-Related Impurities
- Ketoprofen Impurity A (3-Benzoylphenylacetic Acid) : Features a carboxylic acid group instead of nitrile, with higher polarity and different chromatographic retention behavior compared to 2-(3-Benzoylphenyl)propionitrile .
- Ketoprofen Sulfoxide : Contains a sulfoxide group, altering solubility and stability profiles.
Data Tables
Table 1: Key Physicochemical Properties
| Property | 2-(3-Benzoylphenyl)propionitrile | Ketoprofen | Benzonitrile |
|---|---|---|---|
| Molecular Formula | $ C{16}H{13}NO $ | $ C{16}H{14}O_3 $ | $ C7H5N $ |
| Molecular Weight (g/mol) | 235.28 | 254.28 | 103.12 |
| CAS Number | 42872-30-0 | 22071-15-4 | 100-47-0 |
| Boiling Point | Not reported | 160–162°C (dec.) | 191°C |
| Solubility | Insoluble in water | Slightly soluble | Miscible in organic solvents |
| Primary Use | Pharmaceutical impurity | NSAID | Solvent, precursor |
Table 2: Regulatory Status of Ketoprofen Impurities
| Impurity Name | Acceptable Limit (ICH) | Toxicity Profile |
|---|---|---|
| 2-(3-Benzoylphenyl)propionitrile | ≤0.1% | Low acute toxicity |
| Ketoprofen Impurity A | ≤0.15% | Moderate hepatotoxicity |
| Ketoprofen Sulfoxide | ≤0.2% | Renal toxicity risk |
Preparation Methods
Catalyst Systems
Quaternary ammonium bases, such as tetrakis(hydroxyethyl)ammonium hydroxide, are preferred catalysts due to their solubility in reaction media and avoidance of salt byproducts. These catalysts are synthesized by reacting triethanolamine with ethylene oxide under controlled conditions, yielding a mixture rich in quaternary ammonium species. The catalyst concentration typically ranges from 0.05% to 15% by weight, with optimal performance observed at 0.2–0.8%. Comparative studies indicate that quaternary ammonium catalysts outperform traditional alkoxide bases (e.g., sodium methoxide) by minimizing side reactions and simplifying post-reaction purification.
Reaction Conditions
The reaction is conducted under mild temperatures (40–70°C) and atmospheric pressure, though elevated pressures (up to 250 atm) may enhance reaction rates for industrial-scale production. A molar ratio of acrylonitrile to butanol of 1:1.3 is ideal, ensuring complete conversion while mitigating acrylonitrile polymerization. Solvents such as tetrahydrofuran or dioxane are optional but can improve homogeneity in larger batches.
Table 1: Optimized Parameters for this compound Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 20–200°C | 40–70°C |
| Catalyst Concentration | 0.05–15 wt% | 0.2–0.8 wt% |
| Molar Ratio (AN:Butanol) | 1:0.1–1:1.3 | 1:1.3 |
| Reaction Time | 2–6 hours | 4 hours |
Purification and Isolation
Post-synthesis purification is critical due to the presence of unreacted starting materials and oligomeric byproducts. The crude product is neutralized with a weak acid (e.g., acetic acid) to precipitate catalyst residues, followed by filtration to remove insoluble salts. Subsequent vacuum distillation isolates this compound as a colorless to pale yellow liquid, with boiling points typically between 80–120°C under reduced pressure. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify purity, which often exceeds 95% after distillation.
Alternative Synthetic Routes
While cyanoethylation dominates industrial production, alternative methods have been explored:
Nucleophilic Substitution
Alkylation of propionitrile derivatives with butyl halides in the presence of strong bases (e.g., KOH) offers a theoretical pathway. However, this method suffers from low yields (<50%) and competing elimination reactions, rendering it impractical for large-scale use.
Enzymatic Catalysis
Recent studies investigate lipase-mediated transesterification of cyanoethylated intermediates, though scalability and enzyme stability remain challenges.
Industrial-Scale Considerations
Industrial production emphasizes continuous-flow reactors to enhance efficiency. A typical setup involves:
-
Feedstock Preheating : Butanol and acrylonitrile are preheated to 50°C.
-
Catalytic Reaction : The mixture passes through a packed-bed reactor containing immobilized quaternary ammonium catalysts.
-
In-Line Neutralization : Acidic ion-exchange resins neutralize the effluent, minimizing downstream purification steps.
Table 2: Industrial Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Throughput | 1–5 kg/day | 1–5 tons/day |
| Energy Consumption | Moderate | Optimized |
Challenges and Mitigation Strategies
Byproduct Formation
Oligomerization of acrylonitrile is a primary concern, addressed by maintaining stoichiometric excess of butanol and controlled temperatures.
Catalyst Degradation
Quaternary ammonium catalysts may degrade at temperatures >100°C, necessitating precise thermal management.
Q & A
Q. What are the established synthetic routes for Butoxypropionitrile, and how can researchers optimize yield and purity?
this compound is typically synthesized via nucleophilic substitution or cyanoethylation reactions. Key steps include controlling reaction temperature, solvent selection (e.g., aprotic solvents like DMF), and stoichiometric ratios of reagents. To optimize yield:
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm molecular structure and functional groups. Assign peaks using deuterated solvents (e.g., CDCl) and reference databases .
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2240 cm) and ether (C-O-C) vibrations .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using electron ionization (EI) .
Q. What safety protocols are critical when handling this compound in the lab?
- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Store waste in labeled, airtight containers and coordinate disposal with certified hazardous waste facilities .
- Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point discrepancies)?
- Meta-Analysis : Compare data from peer-reviewed journals (prioritizing high-impact journals) and regulatory databases (e.g., EPA HPV Program) .
- Experimental Replication : Reproduce measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points) .
- Statistical Evaluation : Apply Grubbs’ test to identify outliers in published datasets .
Q. What experimental design strategies mitigate variability in this compound’s reactivity studies?
- Control Groups : Include inert solvents (e.g., hexane) to benchmark reaction rates .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst concentration) .
- Reproducibility Checks : Document all parameters (e.g., stirring speed, humidity) in supplementary materials .
Q. How should researchers address gaps in this compound’s environmental fate data?
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .
- Ecotoxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
- Literature Synthesis : Cross-reference with structurally analogous compounds (e.g., alkoxy nitriles) to infer behavior .
Q. What methodologies validate this compound’s role as a solvent in specialized reactions (e.g., organometallic catalysis)?
- Solvent Screening : Test polarity using Reichardt’s dye or Kamlet-Taft parameters .
- Kinetic Profiling : Compare reaction rates in this compound vs. traditional solvents (e.g., THF, DMSO) .
- Stability Studies : Monitor solvent decomposition under varying temperatures via GC-MS .
Data Analysis and Reporting
Q. How to ensure statistical rigor when analyzing this compound’s biological activity data?
Q. What frameworks guide interdisciplinary research involving this compound (e.g., materials science vs. toxicology)?
- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound exposure), Comparison (controls), and Outcomes (e.g., cytotoxicity) .
- FINER Criteria : Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant .
Ethical and Methodological Compliance
Q. How to address ethical considerations in this compound research involving biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
